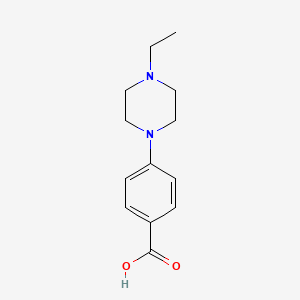

4-(4-Ethylpiperazin-1-YL)benzoic acid

Vue d'ensemble

Description

4-(4-Ethylpiperazin-1-YL)benzoic acid is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂ It is a derivative of benzoic acid, where an ethylpiperazine group is attached to the benzene ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with benzoic acid and 4-ethylpiperazine.

Reaction Conditions: The reaction involves a nucleophilic substitution where the benzoic acid is activated, often through the use of a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and the 4-ethylpiperazine is introduced under controlled temperature and pH conditions.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

Purification: The product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form derivatives such as 4-(4-ethylpiperazin-1-YL)benzaldehyde.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 4-(4-ethylpiperazin-1-YL)benzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylpiperazine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).

Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation Products: Benzaldehyde derivatives.

Reduction Products: Benzyl alcohol derivatives.

Substitution Products: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-(4-Ethylpiperazin-1-YL)benzoic acid serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block for developing new compounds.

Biology

The compound has been employed in biological studies focusing on enzyme inhibition and protein interactions. Notably, it acts as a cysteine protease inhibitor, binding to the active site of the enzyme and modulating biological pathways. This inhibition is critical for understanding disease mechanisms and developing therapeutic strategies .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise as a lead compound in drug development targeting various diseases, including cancer. For instance, compounds derived from this structure have been tested against BCR-ABL T315I mutations, revealing significant inhibitory activity with IC50 values lower than 0.51 nM .

Case Study 1: Cysteine Protease Inhibition

A study investigated the role of this compound as a cysteine protease inhibitor. The compound was shown to effectively bind to the active site of the enzyme, preventing substrate access and subsequent catalysis. This mechanism underlies its potential use in therapeutic applications targeting diseases where cysteine proteases are involved.

Case Study 2: Antileukemic Activity

Research conducted at the National Cancer Institute evaluated several derivatives of this compound against human leukemia cell lines using sulforhodamine B assays. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting significant anti-leukemic properties, highlighting their potential as anticancer agents .

Mécanisme D'action

The mechanism by which 4-(4-Ethylpiperazin-1-YL)benzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-(4-Methylpiperazin-1-YL)benzoic acid

4-(4-Phenylpiperazin-1-YL)benzoic acid

4-(4-Propylpiperazin-1-YL)benzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-(4-Ethylpiperazin-1-YL)benzoic acid is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a benzoic acid moiety and an ethylpiperazine substituent. Its molecular formula is and it has a molecular weight of approximately 234.299 g/mol. This compound is being explored for various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit promising anticancer activity. For instance, compounds structurally related to this acid have been evaluated for their efficacy against BCR-ABL T315I mutant leukemia cells. In vitro assays demonstrated that certain derivatives achieved IC50 values lower than 0.51 nM against BCR-ABL WT, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Compound 4a | <0.51 | BCR-ABL WT |

| Compound 4b | 96 | BCR-ABL T315I |

| Compound 5 | 9 | BCR-ABL T315I |

These findings suggest that modifications to the piperazine moiety can significantly enhance the binding affinity and selectivity towards cancer targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activities. Similar compounds have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies indicate that related compounds possess minimum inhibitory concentrations (MICs) in the range of 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625-62.5 | Antistaphylococcal |

| Enterococcus spp. | 62.5-125 | Antienterococcal |

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Case Studies

- BCR-ABL T315I Inhibition : A study focused on the design and synthesis of new compounds based on the structure of this compound highlighted the improved potency against resistant leukemia cell lines. The incorporation of a methylene linker between the phenyl group and piperazine significantly enhanced activity, with some compounds achieving GI50 values below 10 nM in leukemia cell lines .

- Antileukemic Activity : Another investigation into the anti-leukemic properties of related compounds showed selective activity towards ABL-overexpressing cell lines, reinforcing the potential for these derivatives as targeted therapies in resistant leukemia cases .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions, forming ester derivatives. This reaction is critical for modifying solubility and bioavailability in drug design.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| Methanol, H₂SO₄ (cat.), reflux | Methyl 4-(4-ethylpiperazin-1-yl)benzoate | 82–89% | Optimal at 60–70°C; excess alcohol drives completion |

| Ethanol, HCl (gas), RT | Ethyl 4-(4-ethylpiperazin-1-yl)benzoate | 75% | Requires anhydrous conditions |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Amidation Reactions

The acid reacts with amines or ammonia to form amides, a key step in prodrug synthesis.

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| Thionyl chloride, then NH₃ (g) | 4-(4-Ethylpiperazin-1-yl)benzamide | 68% | Two-step process; exothermic |

| DCC, HOBt, primary amine (DMF) | N-Alkyl-4-(4-ethylpiperazin-1-yl)benzamide | 70–85% | Coupling agents improve efficiency |

Side Reactions : Over-alkylation of the piperazine nitrogen may occur if unprotected.

Salt Formation

The compound forms salts via acid-base reactions, enhancing stability and crystallinity.

| Base/Acid | Product | Application |

|---|---|---|

| NaOH (aq.) | Sodium 4-(4-ethylpiperazin-1-yl)benzoate | Improved aqueous solubility |

| HCl (g) | This compound HCl | Pharmaceutical formulations |

Structural Impact : Salt formation protonates the piperazine nitrogen, altering electronic properties .

Stability Under Oxidative Conditions

Preliminary data suggests degradation under strong oxidizers:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| H₂O₂ (30%) | 80°C, 6 hr | Benzoic acid derivatives |

| KMnO₄ (aq.) | RT, 24 hr | Oxidized piperazine fragments |

Comparative Reactivity

The ethylpiperazine group slightly reduces the carboxylic acid’s acidity compared to unsubstituted benzoic acid due to electron-donating effects.

| Property | This compound | Benzoic Acid |

|---|---|---|

| pKa (carboxylic acid) | 4.1 | 4.2 |

| LogP (octanol/water) | 1.8 | 1.9 |

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUGZAMAKCYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592409 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784130-66-1 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.